6-Methyl-N-(pyrrolidin-3-yl)pyridin-2-amine trihydrochloride
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Overview
Description
6-Methyl-N-(pyrrolidin-3-yl)pyridin-2-amine trihydrochloride is a chemical compound with the molecular formula C10H16N2·3HCl It is a derivative of pyridine and pyrrolidine, which are both important scaffolds in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-N-(pyrrolidin-3-yl)pyridin-2-amine trihydrochloride typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 2-chloropyridine, undergoes a nucleophilic substitution reaction with 3-pyrrolidinamine to form 6-Methyl-N-(pyrrolidin-3-yl)pyridin-2-amine.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the trihydrochloride salt.
The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-N-(pyrrolidin-3-yl)pyridin-2-amine trihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyridine compounds .
Scientific Research Applications
6-Methyl-N-(pyrrolidin-3-yl)pyridin-2-amine trihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methyl-N-(pyrrolidin-3-yl)pyridin-2-amine trihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities.
Pyridine Derivatives: Compounds such as 2-aminopyridine and 2-chloropyridine are structurally related.
Uniqueness
6-Methyl-N-(pyrrolidin-3-yl)pyridin-2-amine trihydrochloride is unique due to its combined pyridine and pyrrolidine scaffolds, which provide a versatile platform for chemical modifications and potential biological activities .
Properties
IUPAC Name |
6-methyl-N-pyrrolidin-3-ylpyridin-2-amine;trihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.3ClH/c1-8-3-2-4-10(12-8)13-9-5-6-11-7-9;;;/h2-4,9,11H,5-7H2,1H3,(H,12,13);3*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZPNBOYXVMLEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2CCNC2.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl3N3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.6 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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